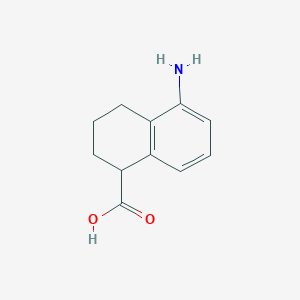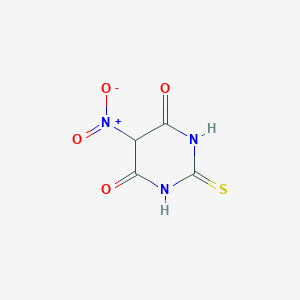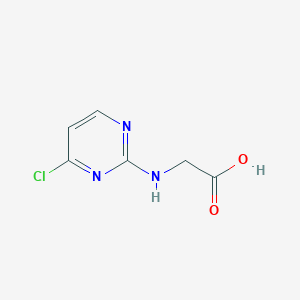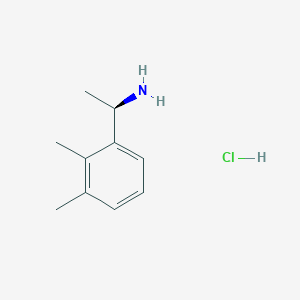
5-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid: is an organic compound with a complex structure that includes an amino group and a carboxylic acid group attached to a tetrahydronaphthalene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can be achieved through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. For instance, the hydrogenation of 1,2,3,4-tetrahydronaphthalene can be carried out using nickel catalysts under specific conditions . Another method involves the use of thionyl chloride to convert intermediates into the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The use of nickel catalysts is common, and the reaction conditions are optimized to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce more saturated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the synthesis of various organic compounds .
Biology: In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with biological molecules .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors or activators of specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products .
Wirkmechanismus
The mechanism of action of 5-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: This compound lacks the amino group present in 5-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
5-Aminotetralin: This compound is similar but does not have the carboxylic acid group.
Uniqueness: The presence of both an amino group and a carboxylic acid group in this compound makes it unique. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar compounds .
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
5-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h2-3,6,9H,1,4-5,12H2,(H,13,14) |
InChI-Schlüssel |
LKQTUYHLLKOHHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C(C1)C(=CC=C2)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5H-indeno[1,2-b]pyridin-4-amine](/img/structure/B11908149.png)






